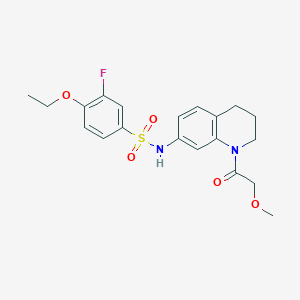

4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that exhibits unique chemical properties due to its intricate structure. This compound has drawn attention in various scientific fields, including medicinal chemistry, due to its potential bioactive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The preparation of 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step synthetic route. The process may start with the synthesis of the core tetrahydroquinoline structure, followed by the introduction of the 2-methoxyacetyl group. Subsequent steps include the attachment of the ethoxy and fluoro groups, and finally, the sulfonamide functional group. Reactions may employ specific catalysts, solvents, and controlled temperature conditions to optimize yield and purity.

Industrial Production Methods: : For industrial-scale production, the compound is synthesized using automated chemical reactors and continuous flow systems. The process is optimized for large-scale output, ensuring that each reaction step is scalable and efficient. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.

Types of Reactions

Oxidation and Reduction: : This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Reduction reactions may target the nitro or carbonyl functionalities, converting them into amine or alcohol groups.

Substitution Reactions:

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Reagents like sodium methoxide or potassium carbonate.

Major Products

Oxidation: : Formation of sulfone derivatives.

Reduction: : Amine or alcohol derivatives.

Substitution: : Variously substituted benzenesulfonamide derivatives.

Applications De Recherche Scientifique

4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in numerous research areas:

Chemistry: : Used as a model compound to study reaction mechanisms and synthetic methodologies.

Biology: : Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine: : Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Potentially useful in developing new materials or chemical processes.

Mécanisme D'action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, within biological systems. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Compared to similar compounds, 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and bioactivity. For example, compounds like 4-methoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide or 4-ethoxy-3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide share structural similarities but exhibit different reactivity patterns and biological activities.

This concludes our exploration of this compound—a compound brimming with potential and scientific intrigue. Keep exploring, and who knows what fascinating discoveries await!

Activité Biologique

The compound 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a benzenesulfonamide moiety linked to a tetrahydroquinoline derivative, characterized by an ethoxy and a fluoro substituent. The unique structural attributes suggest a promising profile for therapeutic applications.

- Molecular Formula : C20H23FN2O5S

- Molecular Weight : 422.47 g/mol

- Structural Features :

- Ethoxy group

- Fluoro substituent on the benzene ring

- Tetrahydroquinoline core

- Methoxyacetyl side chain

Biological Activity and Therapeutic Potential

Research has indicated that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Sulfonamides are known for their broad-spectrum antimicrobial properties. The incorporation of the tetrahydroquinoline structure may enhance this activity.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, compounds related to the tetrahydroquinoline framework have shown promise in inhibiting kinases associated with tumor growth.

Case Studies

- Anticancer Activity : A study involving related tetrahydroquinoline derivatives demonstrated significant efficacy against various cancer cell lines, suggesting that modifications to the structure can enhance bioactivity . The compound's interaction with specific kinases could be further explored to understand its potential in oncology.

- Inflammatory Disorders : Compounds with similar sulfonamide structures have been investigated for their anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways warrants further investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-fluorobenzenesulfonamide | Fluorine on benzene | Antibacterial |

| Methanesulfonamide | Simple sulfonamide | Broad-spectrum antimicrobial |

| N-(4-sulfamoylphenyl)acetamide | Acetamide linked to sulfonamide | Anti-inflammatory |

This table highlights the diversity in biological activity among compounds related to this compound.

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5S/c1-3-28-19-9-8-16(12-17(19)21)29(25,26)22-15-7-6-14-5-4-10-23(18(14)11-15)20(24)13-27-2/h6-9,11-12,22H,3-5,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEANFIPDTCIVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.